2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(2-ethoxyphenyl)methylidene]acetohydrazide
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Overview
Description
2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(E)-(2-ethoxyphenyl)methylidene]acetohydrazide is a complex organic compound that features a triazole ring, a sulfanyl group, and an acetohydrazide moiety
Preparation Methods
The synthesis of 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(E)-(2-ethoxyphenyl)methylidene]acetohydrazide typically involves multiple steps. One common synthetic route starts with the preparation of 4,5-diphenyl-4H-1,2,4-triazole-3-thiol, which is then S-alkylated using a halogenated acetal and cesium carbonate . The resulting intermediate undergoes further reactions, including acetal deprotection using formic acid (98%), to yield the final product . Industrial production methods may involve optimization of these steps to enhance yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The triazole ring and other functional groups can be reduced using suitable reducing agents.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(E)-(2-ethoxyphenyl)methylidene]acetohydrazide has several scientific research applications:
Medicinal Chemistry: It has potential as an anticancer agent, with studies showing promising cytotoxic activity against various cancer cell lines.
Materials Science: The compound can be used in the development of coordination polymers and other advanced materials.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit the proliferation of cancer cells by inducing apoptosis or interfering with key cellular processes . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar compounds include other 1,2,4-triazole derivatives, such as:
Fluconazole: An antifungal agent with a triazole ring.
Alprazolam: An anxiolytic drug containing a triazole moiety.
Other triazole derivatives: These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(E)-(2-ethoxyphenyl)methylidene]acetohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C25H23N5O2S |
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Molecular Weight |
457.5 g/mol |
IUPAC Name |
2-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]-N-[(E)-(2-ethoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C25H23N5O2S/c1-2-32-22-16-10-9-13-20(22)17-26-27-23(31)18-33-25-29-28-24(19-11-5-3-6-12-19)30(25)21-14-7-4-8-15-21/h3-17H,2,18H2,1H3,(H,27,31)/b26-17+ |
InChI Key |
HMXIERXKIGQUIQ-YZSQISJMSA-N |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=N/NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
CCOC1=CC=CC=C1C=NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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